Cas no 2228459-22-9 (4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid)

4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid structure
2228459-22-9 structure
商品名:4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid
CAS番号:2228459-22-9
MF:C15H27NO5
メガワット:301.378585100174
CID:6073902
PubChem ID:165655478

4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid
    • 4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
    • EN300-1882950
    • 2228459-22-9
    • インチ: 1S/C15H27NO5/c1-11(2)16(13(19)21-14(3,4)5)10-15(12(17)18)6-8-20-9-7-15/h11H,6-10H2,1-5H3,(H,17,18)
    • InChIKey: UAVJIJVYAAJMDP-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(=O)O)(CN(C(=O)OC(C)(C)C)C(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 301.18892296g/mol
  • どういたいしつりょう: 301.18892296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 76.1Ų

4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882950-0.05g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
0.05g
$948.0 2023-09-18
Enamine
EN300-1882950-1.0g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
1g
$1129.0 2023-06-02
Enamine
EN300-1882950-0.5g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
0.5g
$1084.0 2023-09-18
Enamine
EN300-1882950-10g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
10g
$4852.0 2023-09-18
Enamine
EN300-1882950-5g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
5g
$3273.0 2023-09-18
Enamine
EN300-1882950-10.0g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
10g
$4852.0 2023-06-02
Enamine
EN300-1882950-0.1g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
0.1g
$993.0 2023-09-18
Enamine
EN300-1882950-5.0g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
5g
$3273.0 2023-06-02
Enamine
EN300-1882950-1g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
1g
$1129.0 2023-09-18
Enamine
EN300-1882950-0.25g
4-({[(tert-butoxy)carbonyl](propan-2-yl)amino}methyl)oxane-4-carboxylic acid
2228459-22-9
0.25g
$1038.0 2023-09-18

4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid 関連文献

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4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acidに関する追加情報

Comprehensive Overview of 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid (CAS No. 2228459-22-9)

The compound 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid (CAS No. 2228459-22-9) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique tert-butoxycarbonyl (Boc) protecting group and oxane (tetrahydropyran) ring structure, serves as a critical intermediate in the synthesis of complex bioactive molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and other therapeutic agents targeting metabolic pathways.

In recent years, the demand for Boc-protected amino acids and carboxylic acid derivatives has surged, driven by advancements in peptide synthesis and small-molecule drug design. Researchers frequently search for terms like "Boc-amine synthesis", "oxane ring applications", and "carboxylic acid intermediates", reflecting the growing interest in this compound's utility. The presence of both a tert-butoxycarbonyl group and a propan-2-yl (isopropyl) moiety enhances its stability and reactivity, making it ideal for multi-step synthetic routes.

One of the key advantages of 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid is its compatibility with modern green chemistry principles. As sustainability becomes a focal point in pharmaceutical manufacturing, this compound's efficient synthesis and minimal waste generation align with industry trends. Searches for "sustainable Boc-protected compounds" and "eco-friendly carboxylic acid synthesis" highlight this relevance. Additionally, its role in click chemistry and bioconjugation applications has been explored, further expanding its potential in biopharmaceuticals.

The compound's oxane-4-carboxylic acid scaffold is particularly noteworthy for its conformational rigidity, which is advantageous in designing enzyme inhibitors and receptor modulators. This structural attribute is often discussed in forums focusing on "drug-likeness optimization" and "scaffold hopping strategies". Moreover, the isopropylamino group introduces steric hindrance, a feature increasingly sought after in kinase inhibitor development, as evidenced by rising searches for "sterically hindered amino acids".

Analytical characterization of CAS No. 2228459-22-9 typically involves techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography, with researchers frequently inquiring about "Boc-group stability under acidic conditions" and "oxane ring conformational analysis". These methodologies ensure precise quality control, crucial for its application in GMP-compliant pharmaceutical production. The compound's logP and pKa values also make it a subject of interest in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, addressing common queries like "improving oral bioavailability of carboxylic acids".

In conclusion, 4-({(tert-butoxy)carbonyl(propan-2-yl)amino}methyl)oxane-4-carboxylic acid represents a versatile and scientifically significant compound with broad applications in drug discovery. Its alignment with contemporary research trends—such as fragment-based drug design, PROTAC technology, and covalent inhibitor development—ensures its continued relevance. As the pharmaceutical industry evolves, this molecule's unique properties will likely inspire further innovation, answering pressing questions like "how to enhance peptide stability" and "designing selective enzyme inhibitors".

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